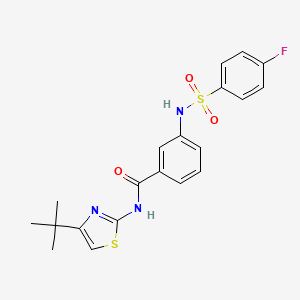![molecular formula C17H15N3O3S2 B6519571 4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896365-63-2](/img/structure/B6519571.png)
4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide (ESPTB) is a molecule composed of an ethanesulfonyl group, a pyridin-3-yl group, and a thiazol-2-yl group, all connected to a benzamide group. It is a relatively new molecule, having been discovered in 2020, and it has already been studied extensively for its potential applications in scientific research. ESPTB has been found to have a wide range of biochemical and physiological effects, and it has been studied for its potential use in a variety of laboratory experiments.
科学的研究の応用
4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide has been studied extensively for its potential applications in scientific research. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders, as it has been found to have neuroprotective effects. This compound has also been studied for its potential use in the treatment of inflammation, as it has been found to have anti-inflammatory effects. Finally, it has been studied for its potential use in the treatment of diabetes, as it has been found to have anti-diabetic effects.
作用機序
Target of Action
A related compound, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1h-indole-2-carboxamide, has been found to target nur77 , a nuclear receptor involved in the regulation of many biological processes, including inflammation, apoptosis, and cancer .
Mode of Action
The related compound mentioned above was found to induce nur77-mitochondrial targeting and nur77-dependent apoptosis . This suggests that 4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The related compound’s action was associated with the induction of nur77-mitochondrial targeting , which is a key event in the apoptosis pathway. This suggests that this compound may affect similar pathways, leading to downstream effects such as cell death.
Result of Action
The related compound was found to induce nur77-dependent apoptosis , suggesting that this compound may have similar effects, leading to cell death.
実験室実験の利点と制限
4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are also some limitations to its use in laboratory experiments. For example, it is relatively expensive to synthesize, and it is not yet widely available. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in laboratory experiments.
将来の方向性
There are a number of potential future directions for the study of 4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide. One potential direction is the further study of its mechanism of action, in order to better understand its effects and to identify new potential applications. Additionally, further research could be conducted into its potential use in the treatment of cancer, Alzheimer’s disease, and other neurological disorders, as well as its potential use in the treatment of inflammation and diabetes. Finally, further research could be conducted into its potential use in the development of novel drugs and therapies.
合成法
4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide can be synthesized in a two-step process. The first step involves the reaction of ethanesulfonyl chloride and 4-pyridin-3-yl-1,3-thiazol-2-amine in the presence of an aqueous base and a polar aprotic solvent. This reaction produces this compound hydrochloride. The second step involves the treatment of the hydrochloride with base, which produces the desired this compound molecule.
特性
IUPAC Name |
4-ethylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-2-25(22,23)14-7-5-12(6-8-14)16(21)20-17-19-15(11-24-17)13-4-3-9-18-10-13/h3-11H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSFQWQSSVDIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(methylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519489.png)
![4-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519503.png)
![3-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519505.png)
![3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519516.png)
![4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519529.png)
![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6519536.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B6519537.png)
![3-(4-fluorobenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519544.png)

![2-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519550.png)
![2-(ethanesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519551.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide](/img/structure/B6519558.png)
![4-(ethanesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519578.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6519594.png)